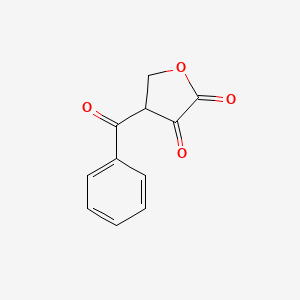

4-Benzoyldihydrofuran-2,3-dione

Description

Structure

3D Structure

Properties

CAS No. |

5431-88-9 |

|---|---|

Molecular Formula |

C11H8O4 |

Molecular Weight |

204.18 g/mol |

IUPAC Name |

4-benzoyloxolane-2,3-dione |

InChI |

InChI=1S/C11H8O4/c12-9(7-4-2-1-3-5-7)8-6-15-11(14)10(8)13/h1-5,8H,6H2 |

InChI Key |

KLOLHBRNXPAOQX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)C(=O)O1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Benzoyldihydrofuran 2,3 Dione and Analogues

Precursor Compounds and Starting Materials in Dihydrofuran-2,3-dione Synthesis

The construction of the dihydrofuran-2,3-dione scaffold relies on a range of precursor compounds and starting materials. A common approach involves the condensation of β-keto esters or 1,3-dicarbonyl compounds with oxalyl chloride. nih.govresearchgate.net For instance, the synthesis of 4-benzoyl-5-phenyl-2,3-dihydrofuran-2,3-dione is achieved through this method. researchgate.net Similarly, p,p'-dimethoxydibenzoylmethane reacts with oxalyl chloride to form the corresponding furan-2,3-dione derivative. researchgate.net

Other notable starting materials include α-nitroketones, which can react with 4-benzylidenedihydrofuran-2,3-dione (B12876285) in organocatalytic Michael/acyl transfer reactions. nih.govbeilstein-journals.org Additionally, Schiff bases derived from acetyl- or benzoylacetone (B1666692) and aromatic amines have been condensed with oxalyl chloride to yield various 2,3-dihydrofuran-2,3-dione derivatives. nih.gov The synthesis of 4-acyl-substituted heterocyclic 2,3-diones, such as 4-benzoylfuran-2,3-dione, serves as a precursor for creating more complex polycyclic heteroaromatics through reactions with heterocumulenes. acs.org

Ring-Closing and Annulation Strategies for Dihydrofuran-2,3-dione Formation

A diverse array of ring-closing and annulation strategies are employed to construct the dihydrofuran-2,3-dione ring. These methods range from transition metal-catalyzed reactions to organocatalytic and radical-based approaches, each offering unique advantages in terms of efficiency, selectivity, and substrate scope.

Transition Metal-Catalyzed Cyclization Approaches (e.g., Palladium, Gold, Copper, Manganese)

Transition metals play a pivotal role in the synthesis of dihydrofurans. Palladium-catalyzed [2+3] cycloaddition/cross-coupling reactions of allenyl acetates with compounds like benzoylacetonitrile (B15868) provide a diastereoselective route to functionalized dihydrofurans. acs.org Copper-catalyzed asymmetric [4+1] cycloadditions of enones with diazo compounds, often employing chiral bipyridine ligands, have been established to produce highly substituted 2,3-dihydrofurans with good yields and enantioselectivity. nih.gov

Manganese(III) acetate (B1210297) is utilized in radical cyclization reactions of hydroxyenones, such as 4-hydroxycoumarin (B602359) and 2-hydroxy-1,4-naphthoquinone, with electron-rich alkenes to afford dihydrofuran derivatives. tandfonline.comresearchgate.net This oxidant also promotes the radical cyclization of 1,3-dicarbonyl compounds with various alkenes to yield substituted dihydrofurans. researchgate.netarkat-usa.org Furthermore, rhodium catalysts have been employed in the [3+2] annulation of diazo compounds with dihydrofurans to create polycyclic frameworks. rsc.org

| Metal Catalyst | Reaction Type | Starting Materials | Product | Reference |

|---|---|---|---|---|

| Palladium | [2+3] Cycloaddition/Cross-Coupling | Allenyl acetates, benzoylacetonitrile | Dendralene-functionalized dihydrofurans | acs.org |

| Copper | Asymmetric [4+1] Cycloaddition | Enones, diazoacetates | Highly substituted 2,3-dihydrofurans | nih.gov |

| Manganese(III) Acetate | Radical Cyclization | Hydroxyenones, electron-rich alkenes | Dihydrofuro[3,2-c]chromen-4-ones | tandfonline.comresearchgate.net |

| Rhodium | [3+2] Annulation | Diazo compounds, dihydrofurans | Polycyclic 2,3-dihydrobenzofurans | rsc.org |

Organocatalytic and Metal-Free Synthetic Pathways

Organocatalysis offers a powerful alternative to metal-based methods for dihydrofuran synthesis. Bifunctional thiourea (B124793) catalysts have been effectively used in the asymmetric Michael/acyl transfer reaction between α-nitroketones and 4-arylidenepyrrolidine-2,3-diones, leading to the formation of related heterocyclic structures. nih.govbeilstein-journals.org Similarly, quinine-based squaramide organocatalysts can facilitate enantioselective Michael additions, which can be precursors to dihydrofuran rings. mdpi.com These reactions often proceed under mild conditions and provide good yields and enantioselectivities. nih.govbeilstein-journals.org

Metal-free approaches also include formal [4+1] cycloaddition reactions. For instance, the reaction of fused 1H-pyrrole-2,3-diones with diazooxindoles proceeds without a catalyst to form spiro[dihydrofuran-2,3'-oxindoles]. beilstein-journals.org

Radical Cyclization Protocols

Manganese(III) acetate is a key reagent for initiating radical cyclizations to form dihydrofurans. tandfonline.comresearchgate.netresearchgate.netarkat-usa.orgsemanticscholar.org This method involves the oxidative addition of a radical generated from a 1,3-dicarbonyl compound to an alkene, followed by cyclization and subsequent oxidation or reduction steps. tandfonline.comresearchgate.net These reactions have been successfully applied to synthesize various dihydrofuran derivatives, including those fused to other ring systems like coumarins and naphthoquinones. tandfonline.comresearchgate.net The choice of the 1,3-dicarbonyl compound and the alkene allows for the introduction of diverse substituents into the final dihydrofuran product. researchgate.netarkat-usa.org

Formal Cycloaddition Reactions in Dihydrofuran Synthesis

Formal cycloaddition reactions represent another important strategy for constructing the dihydrofuran ring. The [4+1] cycloaddition is a notable example, where a four-atom component reacts with a one-atom component. This has been demonstrated in the copper-catalyzed reaction of α,β-unsaturated ketones with diazoacetates. nih.gov A catalyst-free, diastereoselective formal [4+1] cycloaddition has also been reported between fused 1H-pyrrole-2,3-diones and diazooxindoles. beilstein-journals.org

Furthermore, [2+3] cycloaddition reactions, such as the palladium-catalyzed reaction of allenyl acetates, provide access to dihydrofuran structures. acs.org Dipolar cycloaddition reactions have also been utilized, for example, the reaction of zwitterionic species generated from dimethoxycarbene and dimethyl acetylenedicarboxylate (B1228247) with carbonyl compounds to give dihydrofuran derivatives in high yields. thieme-connect.com

Horner–Emmons-Type Cyclization Strategies

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for olefination that can be adapted for cyclization to form dihydrofurans. wikipedia.orgnrochemistry.comthieme-connect.comresearchgate.net This reaction involves the use of a phosphonate-stabilized carbanion which reacts with an aldehyde or ketone. In the context of dihydrofuran synthesis, an intramolecular HWE reaction can be employed where the phosphonate (B1237965) and the carbonyl group are present in the same molecule, leading to ring closure. This strategy is particularly useful for constructing α,β-unsaturated lactones, which are related to the dihydrofuran-2,3-dione core. The HWE reaction is known for its high stereoselectivity, typically favoring the formation of (E)-alkenes. wikipedia.orgnrochemistry.com Modifications to the standard HWE conditions, such as the Still-Gennari modification, can be used to favor the formation of (Z)-alkenes. nrochemistry.com

Targeted Synthesis of 4-Substituted Dihydrofuran-2,3-diones

The targeted synthesis of 4-substituted dihydrofuran-2,3-diones primarily relies on the cyclocondensation of a β-dicarbonyl compound with oxalyl chloride. This method is versatile, allowing for the introduction of various substituents at the 4- and 5-positions of the dihydrofuranone ring by selecting the appropriate starting β-diketone.

A cornerstone for the synthesis of the parent compound, 4-benzoyl-5-phenyl-2,3-furandione, is the reaction of dibenzoylmethane (B1670423) with oxalyl chloride. mdpi.com This reaction is typically carried out in an inert solvent, such as dry benzene, and often involves refluxing the reaction mixture. The resulting furandione is a versatile precursor for the synthesis of numerous heterocyclic systems. mdpi.com

The scope of this reaction has been extended to produce a variety of 4-acyl-5-aryl substituted dihydrofuran-2,3-diones. For instance, the cyclocondensation of 1,3-bis(4-methylphenyl)propane-1,3-dione (di-p-methylbenzoyl-methane) with oxalyl chloride yields 4-(4-methylbenzoyl)-5-(4-methylphenyl)furan-2,3-dione. acs.org Similarly, starting from the appropriately substituted dibenzoylmethane, derivatives with different aryl groups can be synthesized.

The following table summarizes the synthesis of various 4-substituted dihydrofuran-2,3-diones through the cyclocondensation of a β-diketone with oxalyl chloride.

Table 1: Synthesis of 4-Substituted Dihydrofuran-2,3-diones via Cyclocondensation

| Starting β-Diketone | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Dibenzoylmethane | Oxalyl chloride | 4-Benzoyl-5-phenyl-2,3-furandione | Not specified | mdpi.com |

| 1,3-bis(4-methylphenyl)propane-1,3-dione | Oxalyl chloride | 4-(4-Methylbenzoyl)-5-(4-methylphenyl)furan-2,3-dione | Not specified | acs.org |

| Schiff bases of benzoylacetone | Oxalyl chloride | 4-Benzoyl-5-substituted-dihydrofuran-2,3-diones | Not specified | beilstein-journals.org |

Novel Approaches to 4-Benzoyldihydrofuran-2,3-dione Scaffolds

Recent advancements in synthetic organic chemistry have led to the development of novel and more efficient methods for constructing the dihydrofuran-2,3-dione scaffold and its analogues. These approaches often involve one-pot reactions, multicomponent reactions, and tandem reaction sequences, which offer advantages in terms of atom economy, reduced reaction times, and simplified purification procedures.

One innovative approach involves a one-pot, three-component reaction for the synthesis of highly functionalized 2-amino-4,5-dihydrofuran-3-carbonitrile (B3050638) derivatives. This method utilizes phenacyl bromide, malononitrile, and a 4-oxo-4H-chromene-3-carbaldehyde in the presence of a base like triethylamine (B128534) in ethanol (B145695) at room temperature. bohrium.com While not directly yielding a 2,3-dione, this strategy provides a rapid entry to complex dihydrofuran frameworks that can be further elaborated.

Tandem reactions also represent a powerful tool for the synthesis of functionalized dihydrofurans. A notable example is a new annulation of peroxy enals with β-keto esters under basic conditions (DBU) at room temperature. This cascade reaction proceeds via a deconjugative epoxidation and an aldol (B89426) addition/cyclization sequence, leading to complex dihydrofurans with adjacent quaternary-tertiary carbon centers. rsc.org

Another modern strategy employs pyridinium ylide-assisted tandem reactions . This method allows for the diastereoselective synthesis of trans-2,3-dihydrofurans. The reaction typically starts from pyridine, an aromatic aldehyde, a 1,3-dicarbonyl compound (like dimedone or 4-hydroxycoumarin), and an α-haloketone (e.g., α-phenacyl bromide) with a base such as triethylamine in acetonitrile. acs.orgnih.gov This approach provides access to fused 2,3-dihydrofuran (B140613) derivatives.

Furthermore, a formal [4+1] cycloaddition reaction of fused 1H-pyrrole-2,3-diones with diazooxindoles has been developed for the catalyst-free, diastereoselective synthesis of spiro[dihydrofuran-2,3'-oxindoles]. beilstein-journals.org This reaction highlights the versatility of using pre-formed dione (B5365651) systems to construct more complex heterocyclic architectures.

The following table provides an overview of these novel synthetic approaches.

Table 2: Novel Synthetic Approaches to Dihydrofuran Scaffolds

| Reaction Type | Key Reactants | Key Features | Product Type | Reference |

|---|---|---|---|---|

| One-pot three-component reaction | Phenacyl bromide, Malononitrile, 4-Oxo-4H-chromene-3-carbaldehyde | Room temperature, Base-catalyzed | 2-Amino-4-benzoyl-4,5-dihydrofuran-3-carbonitrile derivatives | bohrium.com |

| Tandem Reaction (Annulation) | Peroxy enals, β-Keto esters | DBU catalyzed, Room temperature, Forms adjacent quaternary-tertiary centers | Functionalized dihydrofurans | rsc.org |

| Pyridinium Ylide-Assisted Tandem Reaction | Pyridine, Aromatic aldehyde, 1,3-Dicarbonyl compound, α-Haloketone | Diastereoselective (trans), One-pot, two-step | Fused 2,3-dihydrofuran derivatives | acs.orgnih.gov |

| Formal [4+1] Cycloaddition | Fused 1H-Pyrrole-2,3-diones, Diazooxindoles | Catalyst-free, Diastereoselective | Spiro[dihydrofuran-2,3'-oxindoles] | beilstein-journals.org |

Chemical Reactivity and Mechanistic Investigations of Dihydrofuran 2,3 Dione Systems

Electrophilic Reactivity of the Dihydrofuran-2,3-dione Ring System

The dihydrofuran-2,3-dione ring system is characterized by a high degree of electrophilicity, primarily centered on the carbonyl carbons at positions C-2 and C-3. This reactivity is a consequence of the electron-withdrawing nature of the oxygen atoms within the heterocyclic ring and the adjacent carbonyl groups. The presence of a benzoyl substituent at the C-4 position in 4-benzoyldihydrofuran-2,3-dione is anticipated to further enhance this electrophilicity through inductive effects.

While the carbonyl carbons are the most reactive sites, the potential for nucleophilic attack at the C-5 and C-6 positions of the dihydrofuran ring should also be considered, particularly under conditions that favor conjugate addition or if the nucleophile is sterically hindered from approaching the carbonyl centers. However, for this compound, the reactivity at C-2 and C-3 is expected to be overwhelmingly dominant.

Reactions of 5-substituted furan-2,3-diones with various C-nucleophiles have been shown to proceed via an initial attack at the C-2 or C-3 carbonyl group.

The regioselectivity of nucleophilic attack on unsymmetrical dihydrofuran-2,3-diones is a critical aspect of their chemistry. In the case of this compound, the electronic and steric environment around the C-2 and C-3 carbonyl groups will dictate the preferred site of attack. The benzoyl group at C-4 is likely to exert a significant steric influence, potentially hindering the approach of nucleophiles to the C-3 carbonyl.

Conversely, the electronic effect of the benzoyl group could render the C-3 carbonyl more electrophilic. The interplay of these steric and electronic factors will ultimately determine the regiochemical outcome of nucleophilic addition reactions. For instance, smaller nucleophiles might preferentially attack the more sterically accessible C-2 position, while certain nucleophiles might favor the more electronically activated C-3 position, assuming the electronic effect of the benzoyl group is transmitted effectively through the ring system.

Table 1: Predicted Regioselectivity of Nucleophilic Attack on this compound

| Nucleophile Type | Predicted Major Site of Attack | Rationale |

| Small, "Hard" Nucleophiles (e.g., H₂O, ROH) | C-2 or C-3 | Attack is likely governed by the relative electrophilicity of the carbonyl carbons. |

| Bulky Nucleophiles (e.g., t-BuOH) | C-2 | Steric hindrance from the C-4 benzoyl group would disfavor attack at C-3. |

| "Soft" Nucleophiles | C-5 (Conjugate Addition) | While less common, soft nucleophiles may favor a 1,4-addition pathway if electronically favorable. |

Lactone Ring-Opening Reactions of Dihydrofuran-2,3-diones

A hallmark of the reactivity of dihydrofuran-2,3-diones is their propensity to undergo lactone ring-opening reactions. This process relieves the inherent strain of the five-membered ring and leads to the formation of stable, acyclic products.

The hydrolysis of lactones, including dihydrofuran-2,3-diones, can proceed through several mechanistic pathways. The most common is the bimolecular acyl-oxygen cleavage (BAc2) pathway, which involves the nucleophilic addition of water to the carbonyl carbon, followed by the formation of a tetrahedral intermediate and subsequent ring-opening.

In the context of this compound, the BAc2 mechanism would involve the initial attack of a nucleophile at the C-2 carbonyl, leading to the cleavage of the acyl-oxygen bond and the formation of a γ-keto acid derivative.

Under certain conditions, particularly with the involvement of Lewis acids or in highly polar solvents, the formation of an oxocarbenium ion intermediate may be favored. This intermediate is a highly reactive electrophile that can be readily trapped by nucleophiles, leading to ring-opened products. The stability of such an intermediate would be influenced by the substitution pattern on the dihydrofuranone ring.

Ring strain also plays a crucial role. Five-membered lactones, such as dihydrofuran-2,3-diones, generally exhibit greater ring strain than their six-membered counterparts, which provides a thermodynamic driving force for ring-opening. The specific geometry and substitution pattern of the ring can further modulate this strain.

Various catalytic methods can be employed to facilitate the ring-opening of dihydrofuran-2,3-diones, offering enhanced reaction rates and selectivity.

Enzymatic Catalysis: Lipases and esterases are known to catalyze the hydrolysis of lactones with high enantioselectivity. The application of such enzymes to the ring-opening of this compound could provide a route to chiral γ-keto acids, which are valuable synthetic intermediates.

Metal-Catalyzed Ring-Opening: Lewis acids, such as zinc and scandium complexes, can activate the carbonyl group of the lactone towards nucleophilic attack, thereby promoting ring-opening. Transition metal catalysts can also be employed in various ring-opening and functionalization reactions of lactones.

Organocatalysis: Chiral amines and phosphines have been successfully used as organocatalysts for the enantioselective ring-opening of various lactones. These catalysts can activate the lactone and/or the nucleophile, leading to highly controlled and selective transformations. The use of organocatalysis in the ring-opening of this compound represents a promising area for future research.

Table 2: Overview of Catalytic Strategies for Dihydrofuran-2,3-dione Ring-Opening

| Catalytic Strategy | Catalyst Examples | Potential Advantages |

| Enzymatic | Lipases, Esterases | High enantioselectivity, mild reaction conditions |

| Metal-Catalyzed | Lewis Acids (e.g., Zn(OTf)₂, Sc(OTf)₃), Transition Metals | High reactivity, potential for diverse transformations |

| Organocatalysis | Chiral Amines, Phosphines | Enantioselectivity, metal-free conditions |

Thermal Decomposition and Intermediate Formation (e.g., α-Oxoketenes)

The thermal decomposition of 4-aroyl-2,3-dihydrofuran-2,3-diones is a well-documented process that does not typically result in simple fragmentation. Instead, heating these compounds, often in an inert solvent like xylene or benzene, induces a ring-opening reaction to form highly reactive intermediates known as α-oxoketenes (or aroylketenes). asianpubs.orgjcsp.org.pkasianpubs.org This transformation occurs through the cleavage of the C-O bond in the lactone ring followed by the elimination of carbon monoxide. jcsp.org.pk

For instance, the thermolysis of 4-benzoyl-5-phenyl-2,3-dihydro-2,3-furandione generates a benzoylphenylketene intermediate. asianpubs.org These α-oxoketene intermediates are generally too reactive to be isolated under normal reaction conditions but can be trapped by various reagents. jcsp.org.pkclockss.org Their formation has been confirmed by trapping experiments and, in some cases, by spectroscopic detection at very low temperatures. jcsp.org.pk The stability and reactivity of these ketene (B1206846) intermediates are influenced by the substituents present on the aromatic rings. asianpubs.orgjcsp.org.pk

The general pathway for this thermal decomposition can be summarized as follows:

Table 1: Thermal Decomposition of 4-Aroyldihydrofuran-2,3-diones

| Starting Material | Conditions | Intermediate | Fate of Intermediate |

|---|---|---|---|

| 4-Aroyl-5-aryl-2,3-dihydrofuran-2,3-dione | Heating in inert solvent (e.g., xylene, benzene) | Aroyl(aryl)ketene (an α-oxoketene) | Trapped by nucleophiles or dienophiles; undergoes cycloaddition. asianpubs.orgjcsp.org.pk |

This generation of α-oxoketenes is a critical first step in many of the subsequent reactions that characterize the chemistry of this compound systems. asianpubs.orgclockss.org

Cycloaddition Reactions of Dihydrofuran-2,3-diones

The highly reactive α-oxoketene intermediates generated from the thermolysis of 4-benzoyldihydrofuran-2,3-diones are potent participants in cycloaddition reactions. These reactions provide a powerful route for the synthesis of various six-membered heterocyclic rings. jcsp.org.pktubitak.gov.tr The α-oxoketene can act as a heterodiene (containing a 4π-electron system), readily undergoing [4+2] cycloaddition reactions, which are analogous to the Diels-Alder reaction. jcsp.org.pkasianpubs.org

Common dienophiles used in these reactions include Schiff bases (imines) and compounds with other polarized double or triple bonds. jcsp.org.pkscispace.com For example, the reaction of the ketene intermediate generated from 4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-2,3-dihydro-2,3-furandione with Schiff bases leads to the formation of 1,3-oxazinone derivatives. jcsp.org.pk

In the absence of a suitable trapping agent (a dienophile or nucleophile), the α-oxoketene can undergo a [4+2] cyclodimerization. In this process, one molecule of the ketene acts as the 4π component, and the C=C bond of a second ketene molecule acts as the 2π component (the heterodienophile). asianpubs.orgresearchgate.net This dimerization typically leads to the formation of pyran-2,4-dione structures. asianpubs.orgasianpubs.org

Furthermore, the general principles of 1,3-dipolar cycloadditions, a class of reactions that form five-membered rings, are also relevant. wikipedia.orgorganic-chemistry.org While direct 1,3-dipolar cycloaddition on the dihydrofurandione ring is less common, the intermediates and products derived from it can participate in such reactions to build complex heterocyclic frameworks. frontiersin.org

Table 2: Examples of Cycloaddition Reactions

| Reactant (from Dihydrofurandione) | Reaction Partner (Dienophile) | Reaction Type | Product Class |

|---|---|---|---|

| Aroylketene | Schiff Bases | [4+2] Cycloaddition | 1,3-Oxazinones jcsp.org.pk |

| Aroylketene | Arylisocyanates | [4+2] Cycloaddition | Pyrrol-2,3-diones scispace.com |

Rearrangements and Transformations to Other Heterocyclic Systems

This compound and its analogs are exceptionally versatile precursors for the synthesis of a wide variety of other heterocyclic systems, primarily through reactions with nucleophiles. asianpubs.orgtubitak.gov.tr These transformations often involve a complex sequence of ring-opening, nucleophilic attack, and subsequent intramolecular cyclization and rearrangement.

Reactions with nitrogen-containing binucleophiles are particularly common and lead to a diverse array of products. For example:

Pyrazoles and Pyridazinones: The reaction of 4-benzoyl-5-phenyl-2,3-dihydro-2,3-furandione with various hydrazines or hydrazones is a well-established route to pyrazole-3-carboxylic acids. researchgate.nettubitak.gov.trbch.romdpi.com These pyrazole (B372694) derivatives can be further transformed. For instance, they can be decarboxylated or cyclized with hydrazine (B178648) hydrate (B1144303) to form fused pyrazolo[3,4-d]pyridazinone systems. tubitak.gov.trnih.govdergipark.org.tr In some cases, pyridazinone derivatives are formed as byproducts directly from the initial reaction with hydrazine. mdpi.comacs.org

Quinoxalines: Reaction with 1,2-diaminobenzenes (o-phenylenediamines) yields quinoxaline (B1680401) derivatives. tubitak.gov.tracgpubs.org The reaction proceeds via nucleophilic attack of the amino groups onto the carbonyl carbons of the dione (B5365651) system, leading to ring opening and subsequent cyclization to form the stable quinoxaline ring. tubitak.gov.tr

Pyrimidines: Substituted ureas react with dihydrofuran-2,3-diones to produce 1H-pyrimidine-2-one derivatives. clockss.orgtubitak.gov.tr

Imidazo[4,5-b]pyridines: The reaction of 4-benzoyl-5-phenyl-2,3-dihydro-2,3-furandione's corresponding acid chloride derivative with 2,3-diaminopyridine (B105623) can yield 3H-imidazo[4,5-b]pyridine derivatives. mdpi.com The synthesis of various imidazopyridines is a significant area of research due to their biological activities. nih.govbeilstein-journals.orgresearchgate.netrsc.org

Table 3: Synthesis of Heterocycles from Dihydrofuran-2,3-dione Systems

| Dihydrofurandione Derivative | Nucleophile | Resulting Heterocyclic System |

|---|---|---|

| 4-Benzoyl-5-phenyl-2,3-furandione | Phenylhydrazones, Hydrazine Hydrate | Pyrazole-3-carboxylic acids, Pyrazolo[3,4-d]pyridazinones tubitak.gov.trmdpi.comdergipark.org.tr |

| 4-Ethoxycarbonyl-5-phenyl-2,3-furandione | o-Phenylenediamine | Quinoxalines tubitak.gov.tr |

| 4-Ethoxycarbonyl-5-phenyl-2,3-furandione | Substituted Ureas | Pyrimidines tubitak.gov.tr |

| 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride (from furandione) | 2,3-Diaminopyridine | Imidazo[4,5-b]pyridines mdpi.com |

Tautomerism in Dihydrofuran-2,3-dione Derivatives (e.g., Keto-Enol Tautomerism)

Keto-enol tautomerism is a fundamental concept in organic chemistry where isomers called tautomers readily interconvert, typically through the migration of a proton and the shifting of a double bond. libretexts.orgmasterorganicchemistry.com While the this compound ring itself is a diketone, the most significant instances of tautomerism are observed in the products derived from its reactions. asianpubs.org

Specifically, the open-chain α-N-acyl-oxo-amide derivatives, which are formed from the nucleophilic addition of amides to the α-oxoketene intermediate, exhibit keto-enol tautomerism. asianpubs.orgresearchgate.netresearchgate.net These molecules contain a β-dicarbonyl-like structure, where the protons on the α-carbon are acidic. fiveable.me

The equilibrium between the keto and enol forms is influenced by several factors, including the solvent and the potential for intramolecular hydrogen bonding and conjugation, which can stabilize the enol form. libretexts.orgchemrxiv.org In many β-dicarbonyl compounds, the enol tautomer is significantly favored because the resulting hydroxyl group can form a stable six-membered ring via an intramolecular hydrogen bond with the second carbonyl oxygen, and the C=C double bond is conjugated with the carbonyl group. libretexts.orgfiveable.mepearson.com

Spectroscopic methods, particularly ¹H NMR, are used to study this equilibrium. For example, in the products derived from the reaction of 4-(4-methylbenzoyl)-5-(4-methylphenyl)furan-2,3-dione with amides, the presence of distinct signals for both the methine proton (-CH) of the keto form and the hydroxyl proton (-OH) of the enol form confirms the existence of this tautomeric equilibrium. asianpubs.org

Table 4: Tautomerism in a Dihydrofuran-2,3-dione Derivative

| Compound Class | Structural Feature | Tautomerism Type | Evidence |

|---|

Computational and Theoretical Studies of Dihydrofuran 2,3 Diones

Quantum Mechanical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum mechanical calculations, particularly Density Functional Theory (DFT) and ab initio methods, have been instrumental in investigating the properties of dihydrofuran-2,3-diones. These computational tools allow for the detailed examination of molecular structures, energies, and electronic properties, which are crucial for understanding their reactivity.

Density Functional Theory (DFT) has been widely applied to study the reactions of furan-2,3-diones. For instance, the B3LYP functional is a popular choice for these calculations. rsc.orgnih.govarxiv.org DFT studies have been used to investigate the functionalization reactions of related pyrazole (B372694) carboxylic acids derived from 4-benzoyl-5-phenyl-2,3-dihydro-2,3-furandione. rsc.org These calculations help in understanding the interaction with various nucleophiles. Furthermore, DFT has been employed to study the regioselectivity and mechanism of 1,3-dipolar cycloaddition reactions of furan-2,3-dione with various dipoles. arxiv.org

Ab initio calculations , which are based on first principles of quantum mechanics without empirical parameters, have also been utilized. rsc.org These methods, while computationally more demanding, can provide highly accurate results. For example, ab initio calculations have been used to corroborate findings from DFT studies and to provide a deeper understanding of the electronic structure of these molecules. rsc.org The combination of DFT and ab initio methods provides a robust framework for studying the chemical behavior of 4-benzoyldihydrofuran-2,3-dione and its derivatives.

Elucidation of Reaction Mechanisms and Transition States

A significant focus of computational studies on dihydrofuran-2,3-diones has been the elucidation of their reaction mechanisms and the characterization of transition states. Understanding these aspects is key to controlling reaction outcomes and designing new synthetic pathways.

Theoretical studies have been conducted on the functionalization reactions of compounds derived from 4-benzoyl-5-phenyl-2,3-dihydro-2,3-furandione. rsc.org These studies propose reaction mechanisms based on calculated energy profiles. For example, in the reaction of a pyrazole acid chloride with 2,3-diaminopyridine (B105623), a two-step mechanism was elucidated, involving nucleophilic addition and the formation of an intermediate. rsc.org The transition states for these steps were located and characterized by vibrational analysis, which typically shows a single imaginary frequency corresponding to the reaction coordinate. rsc.org

The exploration of reaction pathways can be complex, and computational methods offer a powerful tool to map out the potential energy surface. nih.govnih.gov These methods can identify intermediates and transition states that connect reactants to products, providing a complete picture of the reaction mechanism. nih.govnih.gov For instance, the cyclocondensation reaction of 1,3-dicarbonyl compounds to form furan-2,3-dione systems has been a subject of interest, with computational studies shedding light on the mechanistic details. rsc.org

Prediction of Regioselectivity and Reactivity Profiles

DFT calculations have been successfully used to predict the regioselectivity of cycloaddition reactions. arxiv.org In the case of 1,3-dipolar cycloadditions of sulfur-centered 1,3-dipoles with furan-2,3-dione, theoretical approaches have been used to determine the preferred regioisomers. arxiv.org These studies often analyze the interaction between the frontier molecular orbitals of the reactants to rationalize the observed or predicted regioselectivity.

The reactivity of dihydrofuran-2,3-diones is also influenced by their electrophilic nature. Theoretical studies can quantify the electrophilicity and nucleophilicity of reactants, providing a basis for predicting their reactivity in polar reactions. nih.gov For example, the interaction between 2H-azirine and various dienes, including furan (B31954) derivatives, has been analyzed using global and local electrophilicity patterns to understand their behavior in Diels-Alder reactions. nih.gov

Conformational Analysis and Stability Studies

The three-dimensional structure and conformational preferences of molecules play a crucial role in their reactivity and biological activity. Computational methods are extensively used to perform conformational analysis and to assess the relative stabilities of different conformers.

While specific conformational analysis studies on this compound are not prevalent in the provided search results, the methodologies are well-established. For related heterocyclic systems, computational techniques have been used to determine the most stable conformations. These studies often involve geometry optimization of various possible conformers and comparison of their energies.

For instance, in the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, which are structurally related to the core of interest, computational results have been used to propose reaction mechanisms where the stability of intermediates plays a key role. nih.gov DFT calculations can provide insights into the relative stabilities of tautomers and conformers, which can influence reaction pathways. nih.gov

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in organic chemistry used to explain the reactivity and selectivity of pericyclic reactions. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another.

FMO theory has been applied to understand the cycloaddition reactions of furan-2,3-diones. arxiv.org In the study of 1,3-dipolar cycloadditions, the energy gap between the HOMO of the dipole and the LUMO of the furan-2,3-dione (the dipolarophile), and vice versa, is calculated to determine the nature of the reaction (i.e., normal or inverse electron-demand). arxiv.org The regioselectivity is often explained by considering the relative sizes of the orbital coefficients on the interacting atoms.

The table below summarizes the application of FMO theory in a study of the 1,3-dipolar cycloaddition of sulphur-centered dipoles with furan-2,3-dione. arxiv.org

| Reactants | HOMO (Dipole) Energy (eV) | LUMO (Dipole) Energy (eV) | HOMO (Furan-2,3-dione) Energy (eV) | LUMO (Furan-2,3-dione) Energy (eV) | Reaction Type |

| Thiocarbonyl S-imide + Furan-2,3-dione | - | - | - | - | Normal Electron Demand |

| Thiocarbonyl S-oxide + Furan-2,3-dione | - | - | - | - | Normal Electron Demand |

| Thiocarbonyl S-sulphide + Furan-2,3-dione | - | - | - | - | Normal Electron Demand |

Note: Specific energy values were not provided in the abstract, but the reaction classification was stated.

Molecular Dynamics Simulations for Reactive Pathways

Molecular dynamics (MD) simulations are a powerful computational method for studying the time evolution of molecular systems, including chemical reactions. nih.govrsc.orgnih.gov Reactive MD simulations, in particular, can be used to explore complex reaction pathways by modeling the breaking and forming of chemical bonds. nih.govrsc.org

Despite the utility of this technique, a specific study employing molecular dynamics simulations to investigate the reactive pathways of this compound was not identified in the performed literature search. General reactive MD methodologies, such as those using the ReaxFF force field, have been developed and applied to various chemical systems to gain insights into reaction mechanisms at an atomistic level. These methods have the potential to provide a dynamic picture of the reactions of dihydrofuran-2,3-diones, complementing the static information obtained from quantum mechanical calculations. However, at present, such specific applications to this compound appear to be an area for future research.

Advanced Spectroscopic and Structural Characterization of 4 Benzoyldihydrofuran 2,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 4-Benzoyldihydrofuran-2,3-dione, ¹H and ¹³C NMR spectra offer precise information about the chemical environment of each hydrogen and carbon atom, respectively. mdpi.comresearchgate.net

In ¹H NMR spectroscopy, the chemical shifts, signal multiplicities, and integration values of the protons provide a map of the proton framework. The protons on the benzoyl group and the dihydrofuranone ring will exhibit distinct signals based on their electronic surroundings. For instance, the aromatic protons of the benzoyl group typically appear in the downfield region (δ 7.0-8.0 ppm), with their splitting patterns revealing their substitution pattern. The protons on the dihydrofuranone ring would have characteristic shifts influenced by the adjacent carbonyl and benzoyl groups.

Table 1: Predicted NMR Data for this compound

| Atom Type | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Benzoyl Protons (ortho) | 7.8 - 8.0 | - |

| Benzoyl Protons (meta) | 7.5 - 7.7 | - |

| Benzoyl Protons (para) | 7.6 - 7.8 | - |

| Dihydrofuranone Protons | 4.0 - 5.0 | - |

| Benzoyl Carbonyl Carbon | - | 190 - 200 |

| Dihydrofuranone Carbonyl Carbons | - | 170 - 180 |

| Aromatic Carbons (Benzoyl) | - | 128 - 135 |

| Dihydrofuranone Carbons | - | 60 - 80 |

Note: The values in this table are approximate and can vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent features in the IR spectrum are the strong absorption bands associated with the carbonyl (C=O) groups. Due to the presence of three carbonyl groups (one in the benzoyl moiety and two in the dihydrofuran-2,3-dione ring), a complex and intense set of peaks is expected in the region of 1600-1850 cm⁻¹. The exact positions of these bands can provide clues about the electronic environment and potential conjugation of each carbonyl group. For instance, the benzoyl carbonyl stretch typically appears around 1680-1660 cm⁻¹, while the lactone carbonyls of the dihydrofuranone ring may absorb at higher frequencies.

Other significant absorption bands include those for C-O stretching vibrations of the ether linkage in the dihydrofuran ring, typically found in the 1300-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹. The presence of aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region further confirms the benzoyl substituent.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Carbonyl (Benzoyl) | C=O Stretch | 1680 - 1660 |

| Carbonyl (Dihydrofuranone) | C=O Stretch | 1750 - 1850 |

| Ether (Dihydrofuran) | C-O Stretch | 1300 - 1000 |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 |

| Aromatic C=C | C=C Stretch | 1600 - 1450 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, the mass spectrum would reveal the molecular ion peak (M⁺), which corresponds to the exact molecular weight of the compound.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule could involve the cleavage of the benzoyl group, leading to a prominent fragment ion corresponding to the benzoyl cation (C₆H₅CO⁺, m/z = 105). Another likely fragmentation would be the loss of carbon monoxide (CO) or carbon dioxide (CO₂) from the dihydrofuranone ring. The analysis of these fragmentation patterns allows for the reconstruction of the molecular structure and provides strong evidence for the presence of the benzoyl and dihydrofuran-2,3-dione moieties.

Table 3: Potential Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (mass-to-charge ratio) | Possible Origin |

| [M]⁺ | Molecular Weight of the Compound | Molecular Ion |

| [C₆H₅CO]⁺ | 105 | Loss of the dihydrofuran-2,3-dione moiety |

| [M - CO]⁺ | M - 28 | Loss of a carbonyl group |

| [M - CO₂]⁺ | M - 44 | Loss of a carboxyl group |

X-ray Diffraction (XRD) and Single Crystal Structure Analysis

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. rsc.org For this compound, these interactions can include weak C-H···O hydrogen bonds, where a hydrogen atom attached to a carbon atom interacts with an oxygen atom of a neighboring molecule. uzh.ch Additionally, π-stacking interactions between the aromatic rings of the benzoyl groups can play a significant role in stabilizing the crystal structure. nih.govnih.gov The analysis of these interactions is crucial for understanding the solid-state properties of the compound.

To gain a deeper understanding of the molecule's intrinsic properties, the experimentally determined crystal structure can be compared with a theoretically optimized geometry. hrvatska-udruga-kristalografa.hr This theoretical structure is typically obtained through quantum chemical calculations, such as Density Functional Theory (DFT). hrvatska-udruga-kristalografa.hrnih.gov The comparison allows for an assessment of the effects of the crystal packing forces on the molecular conformation. Any significant differences between the experimental and theoretical structures can be attributed to the influence of intermolecular interactions in the solid state. hrvatska-udruga-kristalografa.hr

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

A comprehensive search of scientific literature and chemical databases did not yield specific studies detailing the electrochemical characterization of this compound using techniques such as cyclic voltammetry. While the electrochemical behavior of related structural motifs, such as furan-diones and β-diketones, has been investigated, no direct experimental data for this compound is publicly available.

The electrochemical properties of organic molecules are intrinsically linked to their molecular structure, particularly the presence of reducible or oxidizable functional groups. For this compound, the key features that would be expected to influence its redox behavior are the vicinal dicarbonyl system within the dihydrofuranone ring and the benzoyl substituent.

Although no specific data exists for this compound, studies on related furanone structures and β-diketones provide a general framework for what might be expected. For instance, research on other furan (B31954) derivatives has shown that the furan ring itself can undergo electrochemical oxidation. The combination of these functionalities in this compound suggests a rich but uncharacterized electrochemical behavior.

Further experimental investigation using techniques like cyclic voltammetry, differential pulse voltammetry, and controlled potential electrolysis would be necessary to elucidate the precise redox potentials, the number of electrons transferred in each step, and the stability of the resulting electrogenerated species. Such studies would provide valuable insight into the electronic structure and reactivity of this compound.

Advanced Applications of Furanone and Dihydrofuranone Scaffolds in Materials Science and Engineering

Dihydrofuranone Derivatives as Monomers and Co-Monomers in Polymer Synthesis (e.g., Radical Polymerization)

The polymerization of furanone-based scaffolds is an area of growing interest, particularly for creating polymers from bio-based sources. nih.gov However, the reactivity of these cyclic monomers in processes like radical polymerization is highly dependent on the specific substituents on the furanone ring. acs.org Research has shown that unsubstituted furanones can be unreactive toward radical polymerization. nih.gov The reactivity can be "switched on" by adding electron-poor groups, making them more akin to monomers like maleic anhydride. nih.govacs.org

For 4-Benzoyldihydrofuran-2,3-dione, its structure presents several possibilities for polymerization, although specific studies demonstrating its use as a monomer are not extensively documented in current literature. The dihydrofuran-2,3-dione core contains a lactone (a cyclic ester) and a vicinal dione (B5365651), which could theoretically undergo ring-opening polymerization (ROP) under specific catalytic conditions. ROP is a common method for producing polyesters from lactone monomers.

Furthermore, the benzoyl group and the dione functionality create a highly electron-substituted system. This electronic profile could influence its potential copolymerization with other vinyl monomers. Studies on related butenolides show that such electron-poor systems can participate in alternating copolymerizations with electron-rich comonomers. acs.org However, dedicated research on the polymerization behavior of this compound itself is required to validate this potential.

Table 1: Potential Polymerization Pathways for this compound

| Polymerization Type | Reactive Site(s) | Potential Polymer Type | Notes |

|---|---|---|---|

| Ring-Opening Polymerization (ROP) | Lactone ester bond, C2-C3 bond | Polyester-ether or related structures | Hypothetical; would require specific catalysts to cleave the stable ring structure. |

Development of Functional Materials Incorporating Furanone Scaffolds

Furanone scaffolds are increasingly being incorporated into functional materials due to their diverse chemical and biological activities. researchgate.netmdpi.com A significant area of application is in the development of antibacterial coatings for medical devices, where furanone derivatives have been shown to reduce bacterial adhesion and biofilm formation. researchgate.netresearchgate.net Other furanones have been engineered as fluorescent dyes and probes. elsevierpure.comrsc.org

The this compound molecule possesses structural features that could impart functionality to materials. The benzoyl group is a known chromophore, which could bestow specific UV-absorbing or photophysical properties to a material if the scaffold were incorporated. Its primary documented role is as a reactive intermediate in cycloaddition reactions to form complex polycyclic heteroaromatics. acs.org This reactivity could be harnessed to covalently bond the molecule to a polymer backbone or surface, thereby modifying the material's properties.

While direct applications of this compound in functional materials are not reported, its known chemical reactions provide a pathway for its inclusion.

Table 2: Documented Reaction of this compound for Synthesis

| Reaction Type | Co-reactant | Product Class | Reference |

|---|

This established reactivity highlights its potential as a synthon for building more complex functional molecules that could then be used in material science applications.

Engineering of Furanone-Based Scaffolds for Advanced Material Applications (e.g., Porosity, Degradation Rate, Mechanical Properties in Biomaterials)

The engineering of biomaterials with specific properties such as controlled degradation rates, tailored mechanical strength, and defined porosity is crucial for applications in tissue engineering and medical devices. Furanone-based structures have been explored in this context, particularly for creating antibacterial surfaces and coatings. researchgate.netnih.gov The ability to modify the furanone core allows for the fine-tuning of material characteristics. For instance, furanones have been covalently attached to polymers like polystyrene and silastic catheters to create anti-infective surfaces. researchgate.netnih.gov

For this compound, its contribution to advanced material properties would be speculative and depend on its incorporation into a larger polymer or scaffold matrix. The rigid phenyl group could influence the mechanical properties of a resulting polymer, potentially increasing its stiffness. The lactone functionality is susceptible to hydrolysis, which could introduce a planned degradation pathway into a biomaterial, a desirable feature for resorbable medical implants.

However, there is no direct research available on engineering biomaterials using this compound to control properties like porosity or degradation. Its primary known utility is as a precursor, not as a final material component. acs.org

Bio-Based Material Development Utilizing Dihydrofuranone Architectures

A major driver in modern materials science is the development of polymers and materials from renewable, bio-based sources to create a circular economy. busgocircular.euarchitecturalrecord.com Dihydrofuranone architectures are attractive in this regard, as their precursors, such as furfural, can be derived directly from the large-scale conversion of non-edible lignocellulosic biomass. nih.gov This positions furanone-based chemistry as a key area for creating sustainable materials. nih.govacs.org

The synthesis of this compound itself is typically achieved through laboratory methods, such as the condensation of oxalyl chloride with Schiff bases of benzoylacetone (B1666692). nih.gov While the benzoyl portion is derived from petrochemical feedstocks, the core dihydrofuranone ring structure is conceptually linked to bio-based precursors. If the synthesis could be adapted to utilize bio-derived intermediates, this compound could potentially serve as a building block in a broader bio-based materials strategy. Currently, its application remains in the realm of specialized chemical synthesis rather than large-scale bio-based material production. acs.org

Q & A

Q. What are the established synthetic routes for 4-Benzoyldihydrofuran-2,3-dione in laboratory settings?

A two-step approach is commonly employed:

- Step 1 : Condensation of ethylenediamine derivatives with benzoyl-containing carbonyl compounds via reductive alkylation using sodium cyanoborohydride.

- Step 2 : Cyclization with diethyl oxalate to form the dihydrofuran-2,3-dione core. Purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization.

- Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts .

Q. How is the crystal structure of this compound determined using X-ray diffraction?

- Data Collection : Use a single-crystal diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at 100–150 K.

- Structure Solution : Employ direct methods (e.g., SHELXT) for phase determination .

- Refinement : Apply SHELXL for full-matrix least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically .

- Validation : Use OLEX2 for structure visualization and analysis, ensuring R-factor convergence below 5% .

Q. What spectroscopic techniques are employed to characterize this compound?

- NMR : H and C NMR in deuterated solvents (e.g., DMSO-d6) to assign substituent positions and confirm cyclization.

- IR : Identify carbonyl stretches (C=O) near 1700–1750 cm and benzoyl aromatic C-H vibrations.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns.

- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

- Strategy : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR chemical shifts and IR frequencies.

- Adjustments : Account for solvent effects (PCM model) and conformational flexibility. Discrepancies in H NMR splitting may arise from dynamic effects, requiring variable-temperature NMR studies.

- Validation : Use experimental X-ray data (bond lengths/angles) to refine computational models .

Q. What strategies optimize the enantiomeric purity of this compound during synthesis?

- Chiral Catalysis : Employ organocatalysts (e.g., proline derivatives) in asymmetric cyclization steps.

- Chromatography : Use chiral stationary phases (e.g., amylose-based) for HPLC separation of enantiomers.

- Analysis : Measure optical rotation and confirm enantiopurity via F NMR (if fluorinated analogs are synthesized) .

Q. How to design experiments to assess the compound’s stability under varying pH and temperature conditions?

- Accelerated Stability Studies : Incubate samples at 40–60°C under acidic (pH 2), neutral (pH 7), and basic (pH 10) conditions.

- Monitoring : Use HPLC to quantify degradation products (e.g., hydrolyzed benzoyl groups).

- Kinetics : Apply Arrhenius equations to predict shelf-life at standard conditions .

Methodological Notes

- Crystallography : For twinned crystals, use SHELXL’s TWIN/BASF commands to refine overlapping domains .

- Spectral Analysis : When H NMR shows unexpected splitting, consider slow conformational exchange and employ 2D NOESY for spatial correlation .

- Safety : Handle the compound in a fume hood with PPE (gloves, goggles) due to acute toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.